molecular formula C5H8 B165424 2-Pentyne CAS No. 627-21-4

2-Pentyne

Cat. No.: B165424
CAS No.: 627-21-4
M. Wt: 68.12 g/mol
InChI Key: NKTDTMONXHODTI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Pentyne, an organic compound with the formula CH₃CH₂C≡CCH₃ , is an internal alkyne . It primarily targets carbon atoms in organic compounds during chemical reactions .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. For instance, terminal alkynes like 1-pentyne can be rearranged to form this compound in a solution of ethanolic potassium hydroxide or NaNH2 / NH3 . This rearrangement involves the movement of a hydrogen atom from one carbon atom to another, resulting in the formation of a new carbon-carbon triple bond .

Biochemical Pathways

The biochemical pathways involving this compound are primarily related to its synthesis and reactions. For example, this compound can be synthesized by the rearrangement of 1-pentyne in a solution of ethanolic potassium hydroxide or NaNH2 / NH3 . This reaction involves the deprotonation of terminal alkynes by strong bases, such as NaH or NaNH2, to form alkynide anions . These anions can then participate in S N 2 reactions with primary substrates to form new carbon-carbon bonds .

Result of Action

The result of this compound’s action is the formation of new organic compounds through chemical reactions. For instance, the deprotonation of terminal alkynes can lead to the formation of alkynide anions, which can then react with primary substrates in S N 2 reactions to form new carbon-carbon bonds .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the rearrangement of 1-pentyne to this compound requires a solution of ethanolic potassium hydroxide or NaNH2 / NH3 . The presence of these strong bases is necessary for the deprotonation of terminal alkynes . Additionally, the temperature and pressure of the reaction environment can also influence the rate and yield of the reactions involving this compound .

Biochemical Analysis

Biochemical Properties

2-Pentyne plays a role in various biochemical reactions, particularly in the context of organic synthesis. It can be synthesized by the rearrangement of 1-pentyne in a solution of ethanolic potassium hydroxide or sodium amide in ammonia . In biochemical reactions, this compound interacts with enzymes such as palladium-supported nanoparticles, which have been used to test its catalytic activity

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its triple bond structure allows it to participate in various chemical reactions, including enzyme inhibition or activation. The compound’s ability to interact with enzymes like palladium-supported nanoparticles suggests that it can influence biochemical pathways by altering enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound has a boiling point of 56 to 57°C and a melting point of -109°C . Over time, this compound may degrade, affecting its long-term impact on cellular function. In vitro and in vivo studies are necessary to observe these temporal effects and understand the compound’s stability under different conditions.

Metabolic Pathways

This compound is involved in metabolic pathways that include its synthesis and degradation. The compound interacts with enzymes such as palladium-supported nanoparticles, which facilitate its catalytic activity . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which this compound participates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentyne can be synthesized through the rearrangement of 1-pentyne in a solution of ethanolic potassium hydroxide or sodium amide in ammonia . Another common method involves the double dehydrohalogenation of vicinal dihalides using a strong base such as sodium amide .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of alkanes or the partial hydrogenation of alkynes. These processes are carried out under controlled conditions to ensure the selective formation of the desired alkyne.

Chemical Reactions Analysis

Types of Reactions: 2-Pentyne undergoes various chemical reactions, including:

    Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and water.

    Oxidation: Oxidation of this compound can yield diketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction of this compound with hydrogen in the presence of a metal catalyst can produce pentane or pentenes.

Common Reagents and Conditions:

    Hydration: Mercuric ion (Hg²⁺) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃).

    Reduction: Hydrogen gas (H₂) with a palladium or nickel catalyst.

Major Products Formed:

    Hydration: 2-Pentanone and 3-pentanone.

    Oxidation: Diketones or carboxylic acids.

    Reduction: Pentane or pentenes.

Scientific Research Applications

2-Pentyne has several applications in scientific research:

Comparison with Similar Compounds

    1-Pentyne: A terminal alkyne with the triple bond at the end of the carbon chain.

    3-Methyl-1-butyne: A branched alkyne with a similar structure but an additional methyl group.

Uniqueness of 2-Pentyne: this compound is unique due to its internal triple bond, which imparts different chemical properties compared to terminal alkynes like 1-pentyne. This internal positioning affects its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

pent-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8/c1-3-5-4-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTDTMONXHODTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211758
Record name Pent-2-yne
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Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 2-Pentyne
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Vapor Pressure

236.0 [mmHg]
Record name 2-Pentyne
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CAS No.

627-21-4
Record name 2-Pentyne
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Record name pent-2-Yne
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Record name Pent-2-yne
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Record name PENT-2-YNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Pentyne?

A1: this compound has the molecular formula C5H8 and a molecular weight of 68.12 g/mol. []

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, the infrared and Raman spectra of this compound have been extensively studied and vibrational assignments made with the aid of normal coordinate calculations. [, ] A modified valence force field with 32 parameters was utilized, and 15 force constants were adjusted to achieve an average error of 2.7 cm−1 (0.41%) when fitting 29 frequencies. [, ]

Q3: How stable is poly(4-methyl-2-pentyne) (PMP) at elevated temperatures?

A3: PMP, a polymer derived from 4-methyl-2-pentyne, exhibits limited thermal-oxidative stability. The addition of phenolic antioxidants such as Irganox 1076 and Irganox 1010 has been shown to improve the stability of PMP films at 140 °C, allowing them to retain their strength and gas transport properties for at least 150 h. []

Q4: Can PMP be used to create mechanically stable membranes?

A4: Yes, crosslinking PMP with a bis azide like 4,4′-(hexafluoroisopropylidene)diphenyl azide [HFBAA] using UV irradiation effectively renders the membranes insoluble in common PMP solvents like cyclohexane and carbon tetrachloride. This process enhances the mechanical stability of PMP membranes. []

Q5: How does the incorporation of fumed silica nanoparticles affect the properties of poly(4-methyl-2-pentyne) membranes?

A5: The addition of fumed silica nanoparticles to PMP disrupts polymer chain packing and subtly increases the size of free volume elements. This leads to simultaneous enhancements in membrane permeability and selectivity for larger organic molecules over small permanent gases, a highly unusual observation in filled polymer systems. []

Q6: Does the addition of fumed silica to PMP impact gas and vapor uptake?

A6: No, gas and vapor uptake in PMP/fumed silica nanocomposites remains largely unaffected by the presence of fumed silica at concentrations up to 40 wt %. []

Q7: How does the presence of fumed silica affect the permeability of PMP to different sized penetrants?

A7: Interestingly, the addition of fumed silica to PMP increases the permeability of large penetrants to a greater extent than that of small gases, resulting in a reduction in diffusivity selectivity. This effect leads to increased vapor selectivity in the nanocomposites with increasing fumed silica concentration. []

Q8: Can bio-derived precious metal catalysts be synthesized using this compound?

A8: Yes, research has demonstrated the synthesis of bio-derived precious metal catalysts using E. coli to reduce Pd(II) or Pt(IV) to nanoparticulate cell-bound Pd(0) and Pt(0) from spent automotive catalyst leachates. These metallised cells, when used as catalysts for this compound hydrogenation, show a more than 3-fold enhanced selectivity towards the desired cis-pentene product compared to commercial Pd on Al2O3 catalysts. []

Q9: How effective are molecular dynamics (MD) simulations in studying gas transport in polymers containing this compound derivatives?

A9: MD simulations have proven to be highly valuable in understanding gas transport in PMP. These simulations provide insights into penetrant diffusivity, solubility, and permeability. Notably, MD simulations revealed that both methane and n-butane exhibit significantly lower diffusivities in polyethylene compared to PMP and polydimethylsiloxane, attributed to differences in accessible cavity fraction and chain oscillation flexibility. []

Q10: Have MD simulations been used to investigate the role of nanoparticles in composite membranes containing this compound derivatives?

A10: Yes, MD simulations have been employed to explore the impact of silica nanoparticles on penetrant transport in PMP composites. These simulations helped establish the variation in cavity size distribution due to the presence of nanoparticles and aided in calculating the diffusivity, solubility coefficients, and permeability of different penetrants in the composite material. []

Q11: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A11: While specific QSAR models for this compound derivatives have not been explicitly discussed in the provided research papers, the studies highlight the influence of structural modifications on material properties. For instance, the number and branching of side chains in polymers derived from various methylpentynes directly correlate with their color and softening point. []

Q12: Have any formulation strategies been explored to enhance the stability, solubility, or bioavailability of this compound or its derivatives?

A12: The provided research primarily focuses on the material properties and catalytic applications of this compound derivatives, with limited information on their formulation for enhanced stability, solubility, or bioavailability.

Q13: What analytical techniques are used to characterize the surface of plasma-treated poly(4-methyl-2-pentyne) membranes?

A13: X-ray photoelectron spectroscopy (XPS) is a valuable tool for analyzing the surface composition and chemical states of plasma-treated PMP membranes. Additionally, contact angle measurements using a contact-angle goniometer provide insights into changes in surface hydrophobicity/hydrophilicity after plasma treatment. []

Q14: Is there any information available on the environmental impact and degradation of this compound or its derivatives?

A14: The provided research does not offer specific details about the ecotoxicological effects or degradation pathways of this compound or its derivatives.

Q15: What are some essential research tools and resources used in studying this compound and its derivatives?

A15: Research on this compound and its derivatives heavily relies on:

  • Spectroscopy: Infrared and Raman spectroscopy are crucial for structural characterization. [, ]
  • Nuclear Magnetic Resonance (NMR): NMR, particularly 1H and 13C NMR, is essential for studying the structure and dynamics of this compound-containing compounds. [, ]
  • Chromatography: Gas chromatography, often coupled with mass spectrometry, is vital for separating and identifying this compound and its isomers in complex mixtures. []
  • Computational Chemistry Software: Molecular dynamics simulation packages are indispensable for investigating the behavior of this compound-containing systems at the molecular level. [, ]

Q16: What are some historical milestones in the research of this compound and its derivatives?

A16: The provided research highlights a key historical milestone: the emergence of transition metal catalysts for the polymerization of methylpentynes, including this compound. This development enabled the synthesis of high-molecular-weight polymers with varying side chain structures, paving the way for exploring their diverse material properties. []

Q17: What are some examples of cross-disciplinary research and collaboration involving this compound and its derivatives?

A17: The development of bio-derived precious metal catalysts using this compound beautifully exemplifies cross-disciplinary synergy. This research bridges biotechnology and catalysis by employing engineered E. coli to recover and transform precious metals from spent automotive catalysts into active catalysts for this compound hydrogenation. []

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